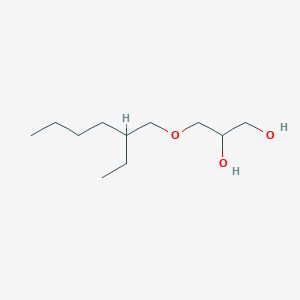

3-(2-Etilhexiloxi)propano-1,2-diol

Descripción general

Descripción

La etilhexilglicerina es un compuesto orgánico que pertenece a la clase de los éteres de glicerilo alquílicos. Es un líquido transparente e incoloro que combina grupos funcionales específicos de la glicerina y los glicoles. Este compuesto se utiliza ampliamente en productos para el cuidado personal debido a sus propiedades multifuncionales, incluido su papel como conservante, emoliente, humectante, tensioactivo y desodorante .

Aplicaciones Científicas De Investigación

Cosmetic Applications

1.1 Skin Conditioning Agent

Ethylhexylglycerin is widely recognized for its skin-conditioning properties. It enhances the texture and feel of cosmetic formulations, making them more appealing to consumers. Studies have shown that it can improve skin hydration and barrier function, which is crucial for maintaining healthy skin .

1.2 Preservative Function

As a preservative, ethylhexylglycerin helps to inhibit microbial growth in cosmetic products. It is often used in combination with other preservatives to enhance their efficacy. For instance, a study demonstrated that a combination of ethylhexylglycerin and propylene glycol significantly improved the antimicrobial activity against Escherichia coli, achieving over a 5-log reduction in bacterial viability .

1.3 Sensitization Potential

Despite its benefits, ethylhexylglycerin has been identified as a potential sensitizer in hypoallergenic cosmetics. Research indicates that it can cause allergic reactions in sensitive individuals, highlighting the need for careful formulation in products marketed as hypoallergenic .

Pharmaceutical Applications

2.1 Drug Delivery Enhancer

Ethylhexylglycerin has been studied for its role as a penetration enhancer in transdermal drug delivery systems. Its ability to improve the permeability of the skin allows for better absorption of active pharmaceutical ingredients. In vitro studies have shown that it can significantly enhance the penetration of drugs like indomethacin through rat skin .

2.2 Antimicrobial Activity

In addition to its use in cosmetics, ethylhexylglycerin exhibits antimicrobial properties that make it suitable for pharmaceutical formulations. It has been reported to have effectiveness against various bacteria and fungi, making it an attractive option for preserving topical medications .

Data Summary

Case Studies

Case Study 1: Efficacy in Antimicrobial Formulations

A formulation containing ethylhexylglycerin was tested against various microbial strains, demonstrating significant reductions in microbial load over time compared to control formulations without ethylhexylglycerin. This study supports its use as an effective preservative in cosmetic products.

Case Study 2: Skin Penetration Enhancement

In a controlled study examining drug penetration through human skin models, formulations including ethylhexylglycerin showed enhanced absorption rates of active ingredients compared to those without it, confirming its role as a penetration enhancer.

Mecanismo De Acción

El mecanismo de acción de la etilhexilglicerina se basa en su estructura similar a la de un tensioactivo. Afecta la tensión interfacial en la membrana celular de los microorganismos, permitiendo que los conservantes penetren de manera más efectiva. Esto mejora la actividad antimicrobiana de los conservantes y ayuda a mantener la estabilidad microbiológica de los productos .

Métodos De Preparación

La etilhexilglicerina se puede sintetizar mediante varios métodos. Un método común implica la escisión catalítica del éter etilhexilglicidílico seguida de la adición de agua. El producto se purifica luego mediante destilación al vacío . Otro método implica hacer reaccionar el éter 2-etilhexilglicidílico con acetona bajo la acción del éter dietílico de trifluoruro de boro para formar un intermedio, que luego se hidroliza y purifica para obtener etilhexilglicerina de alta pureza .

Análisis De Reacciones Químicas

La etilhexilglicerina sufre varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse en condiciones específicas, aunque la información detallada sobre los productos de oxidación es limitada.

Reducción: Las reacciones de reducción son menos comunes para este compuesto.

Sustitución: Puede sufrir reacciones de sustitución, particularmente involucrando el enlace éter. Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio y ácido clorhídrico. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

La etilhexilglicerina es única entre los éteres de glicerilo alquílicos debido a sus propiedades multifuncionales. Los compuestos similares incluyen:

Alcohol Batil: Se utiliza como emoliente y acondicionador de la piel.

Alcohol Chimil:

Éter de Lauril Glicerilo: Se utiliza como tensioactivo y agente emulsionante.

Éter de Glicerilo Isoestearílico: Otro éter de glicerilo alquílico con propiedades acondicionadoras de la piel.

La etilhexilglicerina destaca por su capacidad para mejorar la función de los conservantes y su amplia gama de aplicaciones en productos para el cuidado personal .

Actividad Biológica

Ethylhexylglycerin (EHG), a synthetic compound primarily used in cosmetics and personal care products, has garnered attention for its diverse biological activities. It acts as a skin-conditioning agent, emollient, and antimicrobial agent, often included in formulations marketed as "hypoallergenic." Despite its widespread use, recent studies have highlighted its potential as a sensitizer and its effects on cellular mechanisms. This article delves into the biological activity of ethylhexylglycerin, focusing on its antimicrobial properties, potential for causing allergic reactions, and its impact on cellular integrity.

- Chemical Formula : C₁₅H₃₄O₃

- Molecular Weight : 250.45 g/mol

- CAS Number : 70445-33-9

Ethylhexylglycerin has been shown to enhance the efficacy of conventional preservatives. A study demonstrated that EHG potentiates the bactericidal effect of phenoxyethanol (PE) against Escherichia coli. When combined at specific concentrations, the synergy resulted in significant reductions in bacterial viability, indicating that EHG disrupts membrane integrity and enhances the permeability of bacterial cells to protons, thereby impairing their metabolic functions .

Research Findings

- Study 1 : A combination of 0.675% PE and 0.075% EHG achieved over a 5-log reduction in E. coli viability after 30 minutes of exposure.

- Study 2 : EHG alone showed limited biocidal activity but caused significant proton leakage and ATP level reduction in bacterial cells when tested at sublethal concentrations.

| Concentration | Bacterial Viability Reduction (log) | Exposure Time (min) |

|---|---|---|

| 0.675% PE | >5 | 30 |

| 0.075% EHG | Limited | - |

| Combination (EUX) | >5 | 30 |

Sensitization Reports

Despite its utility, ethylhexylglycerin has been identified as a contact allergen. A retrospective study involving patch testing at Belgian clinics found that it caused allergic contact dermatitis in several patients, predominantly women aged between 29 and 81 years. The reactions were most frequently associated with leave-on cosmetic products marketed as hypoallergenic .

Case Studies

- Case Study 1 : A patient developed dermatitis localized to the face after using a facial cream containing EHG.

- Case Study 2 : Another case involved dermatitis on the hands linked to deodorants with ethylhexylglycerin.

| Patient Demographics | Affected Area | Product Type |

|---|---|---|

| Female, Median Age 43 | Face | Facial creams |

| Female, Median Age 43 | Hands | Deodorants |

Toxicokinetics

Research into the toxicokinetics of ethylhexylglycerin revealed that it is absorbed through the skin without causing significant irritation or systemic toxicity at typical concentrations used in cosmetics. In vivo studies indicated that EHG was detected in plasma after topical application but did not lead to adverse effects such as irritation or weight changes in test subjects .

Cellular Mechanisms

The biological activity of ethylhexylglycerin extends to its effects on cellular metabolism. Studies indicate that while it does not inhibit metabolic enzymes like malate dehydrogenase directly at low concentrations, it can disrupt energy metabolism by causing proton leakage and transient uncoupling of oxidative phosphorylation . This suggests that prolonged exposure could lead to cellular damage or dysfunction.

Propiedades

IUPAC Name |

3-(2-ethylhexoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3/c1-3-5-6-10(4-2)8-14-9-11(13)7-12/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZPCONIKBICGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990652 | |

| Record name | 3-[(2-Ethylhexyl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70445-33-9 | |

| Record name | 3-[(2-Ethylhexyl)oxy]-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70445-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhexylglycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070445339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhexylglycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[(2-Ethylhexyl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLHEXYLGLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/147D247K3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.